molecular formula C18H14ClFN2O3 B2435105 N-(3-chloro-4-fluorophenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953253-10-6

N-(3-chloro-4-fluorophenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No.: B2435105
CAS No.: 953253-10-6
M. Wt: 360.77
InChI Key: GPLNTQGLUUOWLH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H14ClFN2O3 and its molecular weight is 360.77. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Applications

A study by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-(3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl acetamide. These compounds demonstrated significant anti-inflammatory activities, with specific derivatives showing varying degrees of efficacy (Sunder & Maleraju, 2013).

Metabolic Stability in Drug Design

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlighted the importance of structural modifications to improve metabolic stability. Specifically, the study examined alternatives to benzothiazole rings, leading to compounds with similar in vitro potency and in vivo efficacy while minimizing metabolic deacetylation (Stec et al., 2011).

Antimicrobial Activity

Badiger et al. (2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide and evaluated their antimicrobial activities against various bacterial and fungal strains. These derivatives exhibited antimicrobial properties, offering potential applications in developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) conducted a study on bioactive benzothiazolinone acetamide analogs, exploring their spectroscopic properties, quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling. The research found that these compounds showed good light harvesting efficiency and potential for use in dye-sensitized solar cells (DSSCs), in addition to insights into molecular docking with Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the Metabotropic Glutamate Receptor 4 (mGlu4) . mGlu4 is a G protein-coupled receptor that plays a crucial role in the modulation of synaptic transmission and neuronal excitability.

Mode of Action

The compound acts as a Positive Allosteric Modulator (PAM) of mGlu4 . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its natural ligand, glutamate. This results in an increase in the receptor’s activity.

Pharmacokinetics

The compound has been characterized with suitable in vivo pharmacokinetic properties in three preclinical safety species . .

Result of Action

The activation of mGlu4 by the compound can lead to a decrease in the excitability of neurons. This can have various effects at the molecular and cellular level, including a reduction in the release of certain neurotransmitters. The compound’s action has shown efficacy in preclinical rodent models of Parkinson’s disease .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3/c1-24-14-4-2-3-11(7-14)17-9-13(22-25-17)10-18(23)21-12-5-6-16(20)15(19)8-12/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLNTQGLUUOWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.